1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide
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Overview
Description
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a phenyl group, and a piperidine carboxamide moiety
Preparation Methods
The synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thieno[3,2-d]pyrimidine core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Piperidine Carboxamide Moiety: The final step involves the coupling of the intermediate with N-(2-phenylethyl)piperidine-3-carboxamide under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Material Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential effects on cellular pathways.
Mechanism of Action
The mechanism of action of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and cellular regulation .
Comparison with Similar Compounds
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide can be compared with other thienopyrimidine derivatives, such as:
- 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
- 7 beta-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidyl-2-thioacetamido)cephalosporanic acid derivatives
These compounds share a similar core structure but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C26H26N4O2S |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C26H26N4O2S/c31-24(27-14-13-18-8-3-1-4-9-18)20-12-7-15-30(16-20)26-28-22-21(19-10-5-2-6-11-19)17-33-23(22)25(32)29-26/h1-6,8-11,17,20H,7,12-16H2,(H,27,31)(H,28,29,32) |
InChI Key |
BUKCAYKYXXVFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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